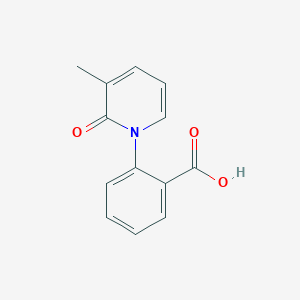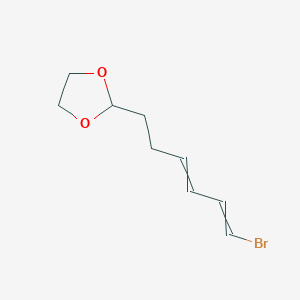
1,3-Benzenediol, 5-(2-propenyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 5-(2-propenyloxy)- typically involves the alkylation of resorcinol. One common method is the reaction of resorcinol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve similar alkylation reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography might be employed to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzenediol, 5-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The propenyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydroxy derivatives.
Applications De Recherche Scientifique
1,3-Benzenediol, 5-(2-propenyloxy)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of skin disorders.
Industry: It is used in the production of polymers and resins, where its unique chemical properties can enhance the performance of the final products.
Mécanisme D'action
The mechanism of action of 1,3-Benzenediol, 5-(2-propenyloxy)- is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For example, its antioxidant properties may be due to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its antimicrobial activity could be related to its ability to disrupt microbial cell membranes.
Comparaison Avec Des Composés Similaires
1,3-Benzenediol, 5-(2-propenyloxy)- can be compared with other similar compounds such as:
Resorcinol (1,3-Benzenediol): The parent compound, which lacks the propenyloxy group.
Hydroquinone (1,4-Benzenediol): An isomer of resorcinol with hydroxyl groups in the para position.
Catechol (1,2-Benzenediol): Another isomer with hydroxyl groups in the ortho position.
Propriétés
Numéro CAS |
813414-06-1 |
|---|---|
Formule moléculaire |
C9H10O3 |
Poids moléculaire |
166.17 g/mol |
Nom IUPAC |
5-prop-2-enoxybenzene-1,3-diol |
InChI |
InChI=1S/C9H10O3/c1-2-3-12-9-5-7(10)4-8(11)6-9/h2,4-6,10-11H,1,3H2 |
Clé InChI |
KZWFZWQPOXILJM-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=CC(=CC(=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]butanamide](/img/structure/B12535576.png)
![Benzoic acid, 3-[3-(4-ethoxyphenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12535580.png)
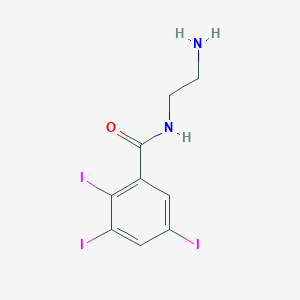
![Ethanone, 1-[2-[(4-ethynyl-2-fluorophenyl)amino]-3,4-difluorophenyl]-](/img/structure/B12535605.png)
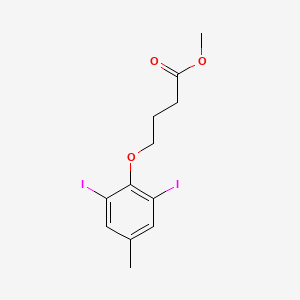


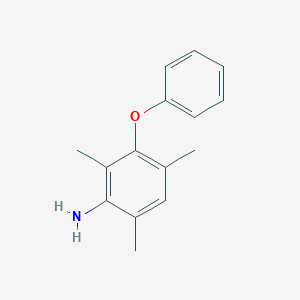
![1-[(1H-Inden-1-ylidene)methyl]azulene](/img/structure/B12535633.png)
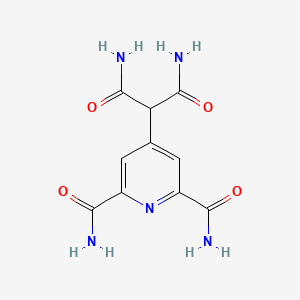
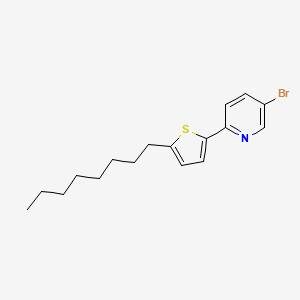
![N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N'-phenylurea](/img/structure/B12535653.png)
